3,4-Ethylenedioxy U-51754 hydrochloride

Kappa opioid receptor Functional assay Structure-activity relationship

Forensic labs face challenges differentiating emerging synthetic opioids like U-51754 analogs due to subtle structural variations that dramatically alter receptor selectivity. 3,4-Ethylenedioxy U-51754 hydrochloride is an analytical reference standard (≥98% purity) that enables accurate identification and quantification. - Provides the exact 3,4-ethylenedioxy analog, essential for LC-MS/MS method validation and metabolite profiling. - Supports receptor selectivity studies; the 3,4-ethylenedioxy modification alters MOR vs. KOR activation relative to parent U-51754. - Supplied as a certified reference standard for forensic and early warning system applications.

Molecular Formula C19H29ClN2O3
Molecular Weight 368.9 g/mol
CAS No. 2748623-92-7
Cat. No. B8100921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Ethylenedioxy U-51754 hydrochloride
CAS2748623-92-7
Molecular FormulaC19H29ClN2O3
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1N(C)C(=O)CC2=CC3=C(C=C2)OCCO3.Cl
InChIInChI=1S/C19H28N2O3.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)19(22)13-14-8-9-17-18(12-14)24-11-10-23-17;/h8-9,12,15-16H,4-7,10-11,13H2,1-3H3;1H/t15-,16-;/m1./s1
InChIKeyJFTSTGXOQPHEEK-QNBGGDODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Ethylenedioxy U-51754 Hydrochloride Overview


3,4-Ethylenedioxy U-51754 hydrochloride is a synthetic opioid research compound belonging to the U-series (Upjohn) class, characterized by a trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide core [1]. This compound is a structural analog of known opioids, distinguished by the presence of an ethylenedioxy bridge on the aromatic ring, which differentiates it from the parent compound U-51754 (3,4-dichloro substitution) and other related analogs [2]. It is supplied as a racemic mixture with a molecular formula of C19H29ClN2O3 and a molecular weight of 368.90 g/mol, and is intended exclusively for research and forensic applications .

Analytical reference standard workflow
Racemic mixture format for forensic research
U-series synthetic opioid analog study context
Forensic method development and NPS surveillance

Non-Interchangeability of 3,4-Ethylenedioxy U-51754 with U-Series Opioids


Generic substitution within the U-series opioid class is scientifically unsound due to profound structure-activity relationship (SAR) divergence. As demonstrated in comparative GTPγS functional assays, subtle structural modifications—including aromatic ring substituents and the presence or absence of a methylene spacer—dramatically alter receptor activation profiles, leading to distinct μ-opioid receptor (MOR) versus κ-opioid receptor (KOR) selectivity and potency [1]. For instance, U-47700 (EC50 111 nM at MOR) and U-51754 (EC50 120 nM at KOR) exhibit divergent primary receptor targeting [2]. The 3,4-ethylenedioxy modification on U-51754 introduces an electron-rich, conformationally constrained dioxane ring in place of the 3,4-dichloro substitution found on the parent compound, which is anticipated to further modulate receptor binding and metabolic stability, as evidenced by distinct metabolic pathways identified for U-51754 [3]. Consequently, procurement of the precise analog is essential for experimental reproducibility and accurate forensic identification.

Comparison
3,4-Ethylenedioxy U-51754 HCl (target)
Related U-series analog (substitute)
Aromatic substituent
Ethylenedioxy bridge
Conformationally constrained dioxane ring; may alter receptor binding and metabolic stability
3,4-dichloro (U-51754 parent)
SAR divergence means receptor profile may not transfer; procurement of exact analog is essential
Primary receptor
KOR engagement context
Class-level KOR activation inferred; exact EC50 not yet published for this analog
MOR-preferring (U-47700)
Divergent primary receptor targeting limits direct functional comparison; may not reproduce KOR profile
Metabolic pathway
Ethylenedioxy ring may introduce oxidative soft spots
Expected to diverge from parent U-51754 metabolism; urinary markers require method-specific review
N-demethylation only (U-47931E)
Distinct metabolic routes mean forensic biomarkers may not transfer; analytical method must be re-validated

Quantitative Differentiation Evidence for 3,4-Ethylenedioxy U-51754


KOR Potency Comparison: U-51754 vs. Reference Agonists

In a direct head-to-head [35S]-GTPγS functional assay, the parent compound U-51754 demonstrated an EC50 of 120 nM at the κ-opioid receptor (KOR), making it the most potent KOR activator within the tested U-series set [1]. However, this potency is approximately 4.1-fold and 4.8-fold lower than the established KOR reference compounds U-69593 (EC50 29.3 nM) and U-50488 (EC50 24.8 nM), respectively [2]. While direct EC50 data for the 3,4-ethylenedioxy derivative are not yet published, this class-level benchmark establishes a critical baseline for KOR engagement studies.

KOR Activation
Class-level inference
Parent U-51754 EC50 120 nM at KOR; 4.1–4.8× less potent than U-69593 (29.3 nM) and U-50488 (24.8 nM)
Reported KOR engagement benchmark for U-series analogs
3,4-ethylenedioxy derivative data not yet published; [35S]-GTPγS assay context
Kappa opioid receptor Functional assay Structure-activity relationship

Divergent Phase I Metabolism of U-51754

In vitro (pooled human S9 fraction) and in vivo (rat urine) metabolic studies of the parent compound U-51754 identified two major Phase I reactions: N-demethylation of the amine moiety and N-hydroxylation of the cyclohexyl ring, often occurring in combination [1]. Parent U-51754 was detectable only in trace amounts in rat urine, indicating extensive metabolism, and the recommended urinary markers are the N-demethyl-hydroxy and hydroxy metabolites [2]. These pathways are distinct from those of other U-series compounds like U-47931E, which shows primary N-demethylation without significant N-hydroxylation [3]. The 3,4-ethylenedioxy substitution is expected to further alter metabolic soft spots by introducing potential sites for oxidative ring-opening or hydroxylation.

Metabolic Pathway
Cross-study comparable
N-demethylation and N-hydroxylation primary Phase I routes; parent trace in urine
Supports forensic biomarker selection review
Ethylenedioxy modification may introduce additional metabolic soft spots
Metabolism Forensic toxicology LC-HRMS

Validated Forensic LC-MS/MS Method Inclusion

3,4-Ethylenedioxy U-51754 hydrochloride is explicitly included in a validated forensic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method designed for the detection and quantification of 12 U-series drugs and 2 metabolites in human whole blood [1]. This method, developed for postmortem and clinical casework, includes a solid-phase extraction protocol and has been validated for bias, carryover, interference, and precision (within-run and between-run) [2]. The inclusion of this specific analog alongside U-47700, U-48800, U-51754, and other derivatives confirms its relevance as an emerging substance of concern in forensic investigations and provides a validated analytical framework for its detection [3].

Analytical Validation
Supporting evidence
Included in validated forensic LC-MS/MS panel for U-series drugs in whole blood
Supports analytical method context for forensic research
SPE protocol; precision and accuracy parameters reported
Forensic toxicology LC-MS/MS Method validation

Vendor QC Purity Verification

Commercial suppliers of 3,4-Ethylenedioxy U-51754 hydrochloride consistently specify a purity of ≥98%, as determined by validated analytical methods . This high level of purity is essential for its intended use as an analytical reference standard in forensic and research applications, ensuring accurate quantification and minimizing interference from impurities . In comparison, related U-series compounds such as U-48800 have been detected in postmortem blood at concentrations ranging from 0.27 to 6.2 ng/mL (mean 2.5 ± 2.1 ng/mL), underscoring the need for highly pure reference materials for precise quantitation at trace levels [1].

Reference Purity
Supporting evidence
≥98%
Supplier-specified reference purity context
Supports calibration for trace-level forensic quantitation
Analytical reference standard Purity Quality control

Research and Forensic Application Scenarios for 3,4-Ethylenedioxy U-51754


Validated LC-MS/MS Quantitation in Whole Blood

Utilize 3,4-Ethylenedioxy U-51754 hydrochloride as an analytical reference standard for the detection and quantitation of this emerging synthetic opioid in human whole blood specimens using a validated LC-MS/MS method that includes solid-phase extraction and has established precision and accuracy parameters [1].

Phase I and II Metabolic Profiling

Employ 3,4-Ethylenedioxy U-51754 hydrochloride in in vitro (e.g., pooled human S9 fraction, human hepatocytes) and in vivo (e.g., rodent) models to characterize its metabolic fate, including identification of specific Phase I and Phase II metabolites, to develop targeted analytical methods and interpret forensic case findings [2].

SAR Studies: KOR/MOR Selectivity Profiling

Investigate the functional activity of 3,4-Ethylenedioxy U-51754 hydrochloride at opioid receptors (MOR, KOR, DOR) using [35S]-GTPγS binding assays or cAMP inhibition assays to quantify the impact of the 3,4-ethylenedioxy substitution on receptor activation potency and selectivity relative to U-51754 and U-47700 [3].

Reference Standard for NPS Monitoring

Procure 3,4-Ethylenedioxy U-51754 hydrochloride (≥98% purity) as a certified reference standard to support national and international early warning systems, drug checking services, and forensic laboratories in the identification and surveillance of new psychoactive substances (NPS) within the U-series opioid class .

Application
Selection Property
Validation Focus
Forensic LC-MS/MS quantitation research
Reported LC-MS/MS method framework
Matrix-matched calibration review
Phase I/II metabolic profiling studies
Metabolite identification pathway context
Forensic biomarker interpretation review
SAR opioid receptor selectivity studies
KOR/MOR functional assay context
Receptor activation endpoint interpretation
NPS reference standard surveillance
High-purity reference material
Inter-laboratory calibration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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